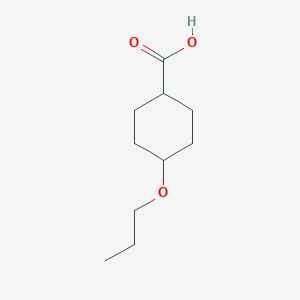

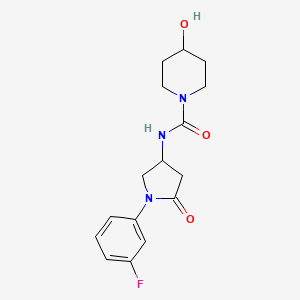

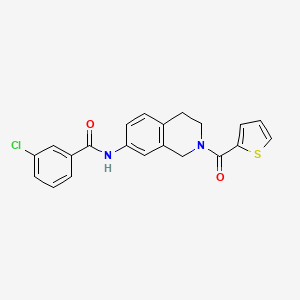

![molecular formula C14H17BFNO4 B2446657 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester CAS No. 2018286-71-8](/img/structure/B2446657.png)

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Applications

7-Fluoro-3-oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is involved in various synthesis processes. It's used in the synthesis of isoindoline-1,3-diones, leveraging amino resin as a scavenger reagent for purities between 86% and 95% (W. Xiaoguang & Yin Du-lin, 2005). Another study describes its role in herbicidal activity, where it acts as an inhibitor of protoporphyrinogen oxidase (Mingzhi Huang et al., 2005).

Catalysis and Reactions

This compound is also significant in catalysis and reaction processes. For example, it's used in Suzuki-Miyaura condensation polymerization, where it helps synthesize π-conjugated polymers with boronic acid esters at both ends (Masataka Nojima et al., 2016). Additionally, the borylation of haloarenes to boronic acids and esters, a critical process in synthetic organic chemistry and drug discovery, involves this compound as a key material (A. Mfuh et al., 2017).

Analytical and Detection Applications

In the analytical field, boronic pinacol ester groups, a part of this compound, are used in the Suzuki coupling reaction for the synthesis of complex molecules. Challenges in analyzing these esters due to their reactivity and hydrolysis are addressed using specialized methods (Q. Zhong et al., 2012). Additionally, derivatives containing the boronate group are developed for fluorescent detection of inflammatory oxidants, highlighting its significance in detection and sensor technologies (Julia Modrzejewska et al., 2021).

Material Science and Organic Chemistry

In material science, the compound finds use in the synthesis of organoboron compounds, crucial for pharmaceutical and synthetic chemistry. It's notably involved in the synthesis of benzylboronic esters, a key component in benzylation reactions (Lu Wang et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound “7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester” is protoporphyrinogen oxidase (Protox) . Protox is an essential enzyme involved in the biosynthesis of heme and chlorophyll .

Mode of Action

The compound acts by inhibiting the activity of Protox . This inhibition disrupts the normal function of the enzyme, leading to a halt in the biosynthesis of heme and chlorophyll .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox leads to a decrease in the production of these vital biomolecules, affecting the normal functioning of cells .

Result of Action

The inhibition of Protox and the subsequent disruption of heme and chlorophyll biosynthesis can lead to significant molecular and cellular effects . Depending on the specific cell type and organism, these effects could include impaired energy production, altered cellular function, or even cell death .

properties

IUPAC Name |

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-10-11(6-9(8)16)19-7-12(18)17-10/h5-6H,7H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJNRXJMZCWQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

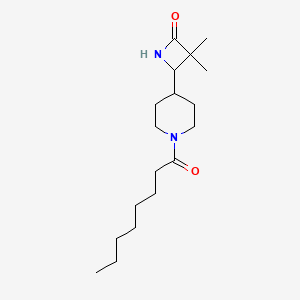

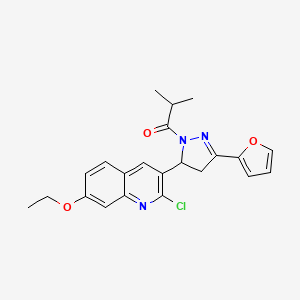

![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)

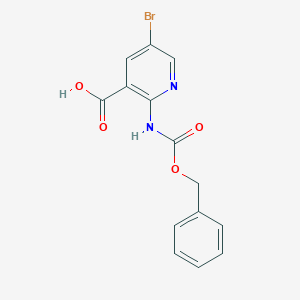

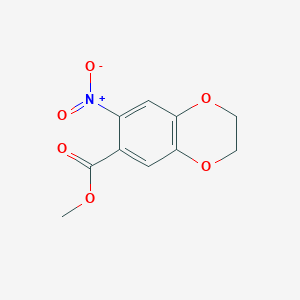

![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)

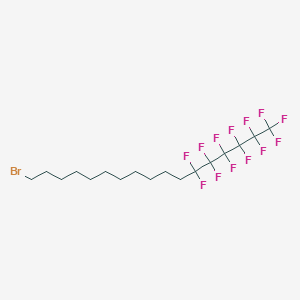

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

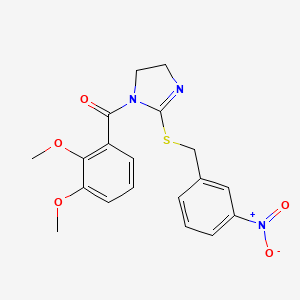

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)